molecular formula C15H12FNO3 B6404707 4-(3-Acetylaminophenyl)-2-fluorobenzoic acid CAS No. 1261912-38-2

4-(3-Acetylaminophenyl)-2-fluorobenzoic acid

Cat. No.: B6404707
CAS No.: 1261912-38-2
M. Wt: 273.26 g/mol
InChI Key: DODYIUYZTSVOGD-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further substituted with a fluorine atom and a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylaminophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Starting with 2-fluorobenzoic acid, the compound undergoes nitration to introduce a nitro group at the para position relative to the fluorine atom.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.

    Coupling Reaction: Finally, the acetylamino derivative is coupled with 3-bromophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylaminophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-fluorobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminophenyl)-2-fluorobenzoic acid: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.

    4-(3-Acetylaminophenyl)-2-chlorobenzoic acid: Substitutes fluorine with chlorine, which can alter its chemical properties and interactions.

    4-(3-Acetylaminophenyl)-2-methylbenzoic acid: Contains a methyl group instead of fluorine, impacting its steric and electronic characteristics.

Uniqueness

4-(3-Acetylaminophenyl)-2-fluorobenzoic acid is unique due to the presence of both the acetylamino and fluorine substituents. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs.

Properties

IUPAC Name

4-(3-acetamidophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)11-5-6-13(15(19)20)14(16)8-11/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODYIUYZTSVOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690616
Record name 3'-Acetamido-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-38-2
Record name 3'-Acetamido-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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